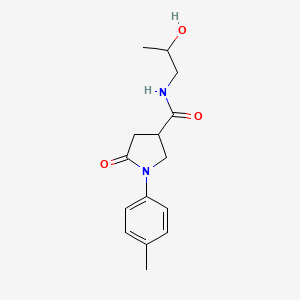
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as HPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC is a pyrrolidine derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to activate certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. These mechanisms may contribute to the anti-inflammatory and anti-tumor properties of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-tumor properties. N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate glucose metabolism and improve insulin sensitivity, which may contribute to its potential use in the treatment of diabetes and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relative ease of synthesis and availability of reagents. N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have low toxicity and high stability, which makes it suitable for use in lab experiments. However, one limitation of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and metabolic disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility and bioavailability. Overall, N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be a valuable therapeutic agent in various diseases and warrants further investigation.
Synthesis Methods
The synthesis of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been achieved using different methods, including the reaction of 4-methylacetophenone with pyrrolidine-2,3-dione in the presence of potassium carbonate and 2-propanol. Another method involves the reaction of 4-methylacetophenone with pyrrolidine-2,3-dione in the presence of triethylamine and acetonitrile. The synthesis of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is relatively simple and can be achieved using readily available reagents.
Scientific Research Applications
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of diabetes, obesity, and metabolic disorders.
properties
IUPAC Name |
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-3-5-13(6-4-10)17-9-12(7-14(17)19)15(20)16-8-11(2)18/h3-6,11-12,18H,7-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOHCUNFJVPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6053411 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)

![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B4896680.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4896694.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-pyridinylthio)acetamide](/img/structure/B4896741.png)
![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)